Symlin
Overview
Description
Symlin, also known as pramlintide acetate, is a synthetic analog of the human hormone amylin. Amylin is a glucoregulatory hormone that is co-secreted with insulin by pancreatic beta cells. This compound is used as an adjunct treatment for diabetes mellitus, particularly in patients with type 1 and type 2 diabetes who use mealtime insulin and have not achieved desired glycemic control despite optimal insulin therapy .
Mechanism of Action
Target of Action
Pramlintide, also known as Symlin, is a synthetic analog of the naturally occurring pancreatic hormone amylin . Amylin is synthesized by pancreatic β-cells and released into the bloodstream, in a similar pattern as insulin, after a meal . Like insulin, amylin is deficient in individuals with diabetes .
Mode of Action
Pramlintide acts as an amylinomimetic, mimicking the activity of amylin in a number of gastrointestinal and glucodynamic systems . It improves glycemic control through the modulation of the rate of gastric emptying, prevention of post-prandial rise in glucagon levels, and by increasing sensations of satiety . This results in reduced caloric intake and potential weight loss .
Biochemical Pathways
Pramlintide complements the effects of insulin in postprandial glucose regulation by decreasing glucagon secretion . By slowing gastric emptying and promoting satiety via hypothalamic receptors, pramlintide aids in the regulation of blood glucose . It also inhibits the inappropriate secretion of glucagon, a catabolic hormone that opposes the effects of insulin and amylin .
Pharmacokinetics
Pramlintide exhibits linear pharmacokinetics, with peak serum levels reached within 30 minutes of administration . The drug is predominantly renally eliminated, with a mean elimination half-life of 30–50 minutes . Its bioavailability is reported to be 30 to 40% .
Result of Action
Clinical trials have shown that pramlintide suppresses postmeal glucagon secretion, slows gastric emptying, reduces postprandial glucose levels, and improves glycemic control while managing weight loss . It has also been shown to decrease hemoglobin A 1c, serum fructosamine, and total cholesterol levels .
Action Environment
The action of pramlintide is influenced by various environmental factors. For instance, its absorption and efficacy can be affected by the site of injection, with the abdomen providing faster absorption than the thigh . Furthermore, renal impairment can affect the elimination of pramlintide, potentially leading to an increased risk of adverse effects .
Biochemical Analysis
Biochemical Properties
Pramlintide Acetate (Symlin) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Pramlintide is an amylinomimetic, a functional analog of the naturally occurring pancreatic hormone amylin . Amylin has activity in a number of gastrointestinal and glucodynamic systems .
Cellular Effects
This compound influences various types of cells and cellular processes. It aids in the regulation of blood glucose by slowing gastric emptying, promoting satiety via hypothalamic receptors, and inhibiting inappropriate secretion of glucagon, a catabolic hormone that opposes the effects of insulin and amylin .
Molecular Mechanism
The molecular mechanism of Pramlintide Acetate (this compound) involves its interaction with biomolecules and changes in gene expression. By mimicking the activity of amylin, pramlintide improves glycemic control through modulation of the rate of gastric emptying, prevention of post-prandial rise in glucagon levels, and by increasing sensations of satiety, thereby reducing caloric intake and potentiating weight loss .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, increases in congenital abnormalities were observed in fetuses of pregnant rats administered pramlintide subcutaneously during organogenesis at 0.3 and 1 mg/kg/day, but not at 3mg/kg/day .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pramlintide acetate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .
Industrial Production Methods
In industrial settings, the production of pramlintide acetate involves large-scale solid-phase peptide synthesis followed by high-performance liquid chromatography (HPLC) for purification. The purified peptide is then lyophilized to obtain the final product in a stable, dry form .
Chemical Reactions Analysis
Types of Reactions
Pramlintide acetate, being a peptide, primarily undergoes hydrolysis and enzymatic degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The synthesis of pramlintide acetate involves the use of protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and deprotection reagents such as trifluoroacetic acid (TFA). The final product is purified using HPLC .
Major Products Formed
The major product formed from the synthesis of pramlintide acetate is the peptide itself. During its degradation, smaller peptide fragments and individual amino acids are produced .
Scientific Research Applications
Chemistry
In chemistry, pramlintide acetate is studied for its stability, degradation pathways, and interactions with other molecules. Researchers investigate its chemical properties to improve its formulation and delivery methods .
Biology
In biological research, pramlintide acetate is used to study the role of amylin in glucose regulation and its interactions with insulin. It is also used to investigate the effects of amylin analogs on appetite regulation and gastric emptying .
Medicine
Medically, pramlintide acetate is used to manage blood glucose levels in patients with diabetes. It helps to reduce postprandial glucose spikes, decrease glucagon secretion, and promote satiety, leading to better glycemic control and potential weight loss .
Industry
In the pharmaceutical industry, pramlintide acetate is used in the development of combination therapies for diabetes and obesity.
Comparison with Similar Compounds
Similar Compounds
Insulin: Like pramlintide acetate, insulin is used to manage blood glucose levels in patients with diabetes.
Glucagon-like peptide-1 (GLP-1) agonists: Compounds like semaglutide mimic the action of GLP-1, a hormone that stimulates insulin secretion and inhibits glucagon release.
Metformin: Metformin is an oral antidiabetic drug that reduces hepatic glucose production and improves insulin sensitivity.
Uniqueness
Pramlintide acetate is unique in its ability to mimic the action of amylin, a hormone that complements insulin in regulating blood glucose levels. Its effects on gastric emptying, glucagon secretion, and satiety make it a valuable adjunct therapy for patients who struggle to achieve glycemic control with insulin alone .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C171H269N51O53S2/c1-21-81(12)130(163(268)207-110(56-78(6)7)169(274)222-53-33-42-118(222)170(275)221-52-32-41-117(221)160(265)219-135(89(20)230)167(272)206-109(66-125(180)238)151(256)212-128(79(8)9)161(266)186-68-126(239)192-111(70-223)154(259)203-107(64-123(178)236)152(257)218-134(88(19)229)166(271)195-98(136(181)241)57-92-43-45-94(231)46-44-92)214-159(264)116-40-31-51-220(116)127(240)69-187-141(246)101(58-90-34-24-22-25-35-90)199-148(253)105(62-121(176)234)201-149(254)106(63-122(177)235)202-155(260)112(71-224)209-156(261)113(72-225)208-146(251)103(60-93-67-184-75-188-93)205-162(267)129(80(10)11)213-150(255)100(55-77(4)5)198-145(250)102(59-91-36-26-23-27-37-91)200-147(252)104(61-120(175)233)196-137(242)82(13)189-144(249)99(54-76(2)3)197-142(247)96(39-30-50-185-171(182)183)193-143(248)97(47-48-119(174)232)194-165(270)132(86(17)227)215-138(243)83(14)190-157(262)114(73-276)211-168(273)133(87(18)228)216-139(244)84(15)191-164(269)131(85(16)226)217-153(258)108(65-124(179)237)204-158(263)115(74-277)210-140(245)95(173)38-28-29-49-172/h22-27,34-37,43-46,67,75-89,95-118,128-135,223-231,276-277H,21,28-33,38-42,47-66,68-74,172-173H2,1-20H3,(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,241)(H,184,188)(H,186,266)(H,187,246)(H,189,249)(H,190,262)(H,191,269)(H,192,239)(H,193,248)(H,194,270)(H,195,271)(H,196,242)(H,197,247)(H,198,250)(H,199,253)(H,200,252)(H,201,254)(H,202,260)(H,203,259)(H,204,263)(H,205,267)(H,206,272)(H,207,268)(H,208,251)(H,209,261)(H,210,245)(H,211,273)(H,212,256)(H,213,255)(H,214,264)(H,215,243)(H,216,244)(H,217,258)(H,218,257)(H,219,265)(H4,182,183,185)/t81-,82-,83-,84-,85+,86+,87+,88+,89+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,128-,129-,130-,131-,132-,133-,134-,135-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKVKVQDUCJPIZ-MKAGXXMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C171H269N51O53S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3951 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196078-30-5 | |
Record name | Pramlintide acetate hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196078305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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